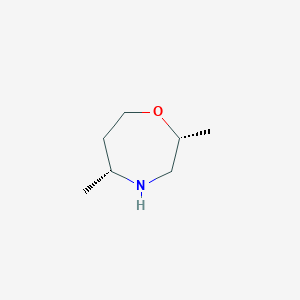
(2R,5R)-2,5-Dimethyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is a chiral heterocyclic compound with a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethyl-1,4-diaminobutane with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and scalability. The use of biocatalysts in flow reactors has also been explored to enhance the enantioselectivity and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2,5-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(2R,5R)-2,5-Dimethyl-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,5R)-2,5-Dimethyl-1,4-oxazepane involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-2,5-Dimethyl-1,4-dioxane: A similar compound with an oxygen atom replacing the nitrogen in the ring.
(2R,5R)-2,5-Dimethyl-1,4-thiazepane: A compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is unique due to its specific combination of oxygen and nitrogen in the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-9-7(2)5-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
DAPGSXNRQPHDAL-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CCO[C@@H](CN1)C |
SMILES canonique |
CC1CCOC(CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


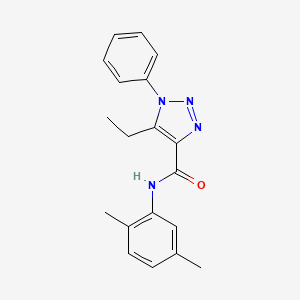

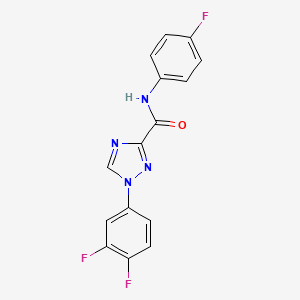
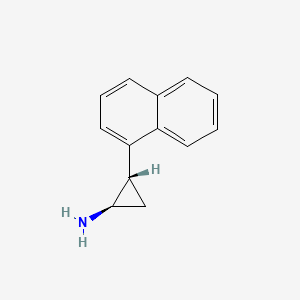

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
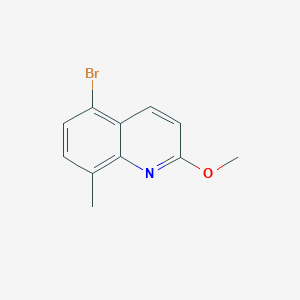
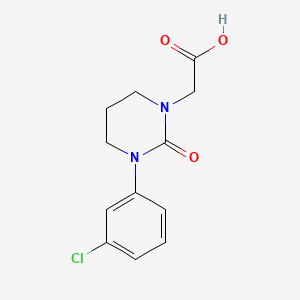
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)

![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)


